![molecular formula C23H23N3O2 B14595425 Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate CAS No. 59528-02-8](/img/structure/B14595425.png)
Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate is an organic compound belonging to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, is characterized by its complex structure, which includes a benzyl(ethyl)amino group and a diazenyl group attached to a benzoate ester.
Vorbereitungsmethoden
The synthesis of methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate typically involves the reaction of methyl benzoate with appropriate reagents to introduce the benzyl(ethyl)amino and diazenyl groups. The reaction conditions often require an acid catalyst to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions using acid chlorides or anhydrides with alcohols .
Analyse Chemischer Reaktionen
Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid.
Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include Grignard reagents, which react with the ester carbonyl carbon to form tertiary alcohols . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate exerts its effects involves interactions with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate can be compared with other esters and diazenyl compounds:
Methyl benzoate: A simpler ester that lacks the diazenyl and benzyl(ethyl)amino groups.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Diazenyl compounds: Compounds containing the diazenyl group, which are often used in dyes and pigments.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
59528-02-8 |
|---|---|
Molekularformel |
C23H23N3O2 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
methyl 2-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C23H23N3O2/c1-3-26(17-18-9-5-4-6-10-18)20-15-13-19(14-16-20)24-25-22-12-8-7-11-21(22)23(27)28-2/h4-16H,3,17H2,1-2H3 |
InChI-Schlüssel |
BABIAFLZVRHVIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)

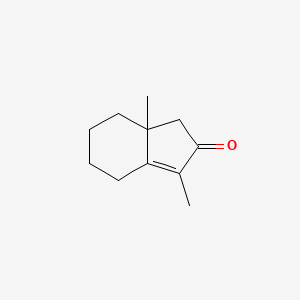
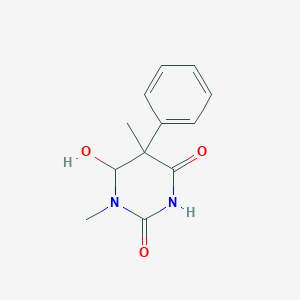
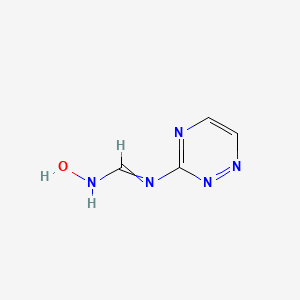

![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)
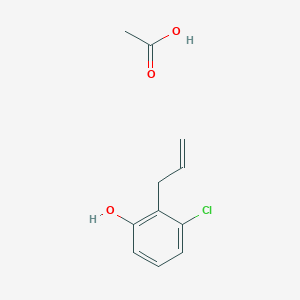
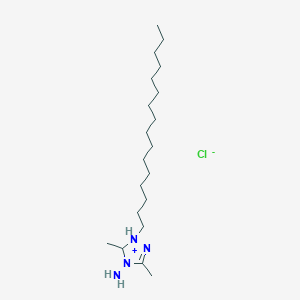
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)


